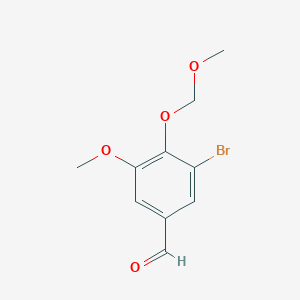![molecular formula C10H13N3O B14739662 4-[(e)-Phenyldiazenyl]morpholine CAS No. 6119-27-3](/img/structure/B14739662.png)
4-[(e)-Phenyldiazenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(e)-Phenyldiazenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a phenyldiazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]morpholine typically involves the diazotization of aniline followed by coupling with morpholine. The reaction conditions often include acidic environments to facilitate the diazotization process. Here is a general synthetic route:
Diazotization of Aniline: Aniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with morpholine under controlled pH conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(e)-Phenyldiazenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline and morpholine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Aniline and morpholine derivatives.
Substitution: Nitrated or halogenated products on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-[(e)-Phenyldiazenyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(e)-Phenyldiazenyl]morpholine involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(e)-Phenyldiazenyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[(e)-Phenyldiazenyl]aniline: Contains an aniline group instead of morpholine.
Uniqueness
4-[(e)-Phenyldiazenyl]morpholine is unique due to the presence of both the morpholine ring and the diazenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6119-27-3 |
|---|---|
Molekularformel |
C10H13N3O |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
morpholin-4-yl(phenyl)diazene |
InChI |
InChI=1S/C10H13N3O/c1-2-4-10(5-3-1)11-12-13-6-8-14-9-7-13/h1-5H,6-9H2 |
InChI-Schlüssel |
YEIJBNMGYCYMKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)

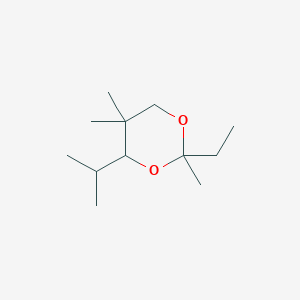
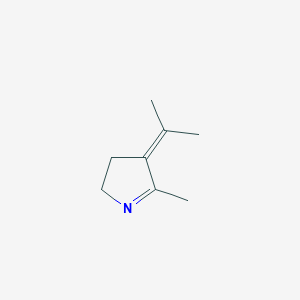
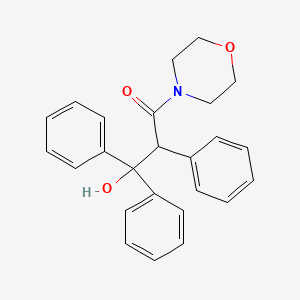
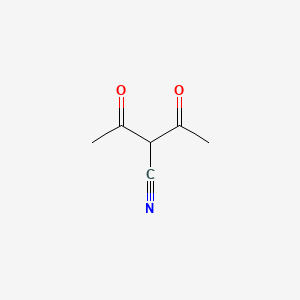
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
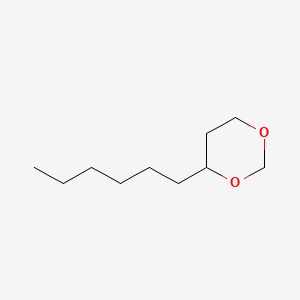
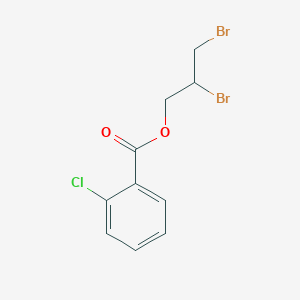
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
